DL-Arabinose

Description

Historical Perspectives in Pentose (B10789219) Carbohydrate Chemistry and Biology Research

The study of pentose carbohydrates, including arabinose, has a rich history intertwined with the broader investigation of sugar structures and properties. Early research in carbohydrate chemistry focused on isolating and characterizing these natural compounds. Emil Fischer's pioneering work in the late 19th century on the structure of sugars, including arabinose, was fundamental. Using techniques like the Kiliani chain extension and oxidation, arabinose was identified as an aldopentose. Fischer's studies on arabinose and its derivatives were crucial in determining the stereochemistry of various sugars and establishing the Fischer projection method for representing carbohydrate structures yale.edu. The name "arabinose" itself is derived from gum arabic, from which it was first isolated, highlighting its historical connection to natural sources wikipedia.org.

Research into pentose sugars also extends to understanding the origins of life. Scientists have explored possible enzyme-free chemical pathways that could have generated pentoses on early Earth, given their essential role in molecules like RNA sciencedaily.comastrobiology.comnih.govnih.gov. Studies involving reactions of simple molecules under prebiotic conditions have shown the formation of pentose sugars, including arabinose, providing clues about primitive biochemistry nih.gov.

Significance of DL-Arabinose as a Model Compound in Glycoscience

This compound, and its individual enantiomers, serve as valuable model compounds in glycoscience due to their relatively simple five-carbon structure. Their behavior in solution, including mutarotation – the interconversion of anomeric forms (alpha and beta pyranose and furanose rings) – is a key area of study where arabinose is frequently used as an example chegg.comacs.orgresearchgate.net. Understanding the equilibrium between these cyclic forms and the open-chain aldehyde is crucial in carbohydrate chemistry acs.org.

Studies on the crystallization behavior of this compound and its enantiomers provide insights into the solid-state properties of sugars and the factors influencing crystal formation acs.orgwhiterose.ac.uk. Furthermore, the structural similarity of arabinose to other sugars makes it a useful tool in biochemical and pharmacological research, particularly in the synthesis of glycoconjugates and the study of enzyme interactions ontosight.airesearchgate.net.

Overview of Contemporary Research Trajectories for this compound

Contemporary research involving this compound spans various chemical and biochemical domains. Its role as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and modified sugars, continues to be explored scirp.orgrug.nl. Chemo-enzymatic methods are being developed for the synthesis of nucleotide sugars like UDP-L-arabinose, which are important in glycosylation processes frontiersin.orgresearchgate.net.

Analytical methods for the detection and quantification of arabinose in various matrices, such as plant hydrolysates and food products, are continuously being refined using techniques like high-performance liquid chromatography (HPLC) and ion chromatography researchgate.netcelignis.comresearchgate.netnih.govnih.gov. These methods are essential for research involving biomass utilization and the analysis of carbohydrate composition.

Furthermore, structural studies investigating the interaction of arabinose with proteins, such as enzymes involved in sugar metabolism or transcriptional regulators, provide detailed insights into molecular recognition and biological processes at the atomic level nih.govnih.govplos.orgoup.com. Crystallographic analysis and molecular docking studies are employed to understand how arabinose binds to proteins and the resulting conformational changes nih.govnih.govplos.orgoup.com.

The utilization of arabinose as a carbon source in microbial systems for the production of various chemicals is also an active area of research, although this often focuses on specific enantiomers like L-arabinose tandfonline.commdpi.comnih.gov. Studies investigate microbial metabolic pathways and the engineering of microorganisms to efficiently utilize arabinose tandfonline.commdpi.comnih.gov.

Physical and chemical properties of this compound, such as melting point, solubility, and optical rotation, remain important characteristics for its identification and use in research wikipedia.orgchemicalbook.comlgcstandards.comthermofisher.com.

Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 147-81-9 | wikipedia.orgchemicalbook.comlgcstandards.comthermofisher.comscbt.com |

| Molecular Formula | C₅H₁₀O₅ | wikipedia.orgchemicalbook.comlgcstandards.comthermofisher.comscbt.com |

| Molecular Weight | 150.13 g/mol | wikipedia.orgchemicalbook.comlgcstandards.comthermofisher.comscbt.com |

| Appearance | White crystalline powder or crystals | wikipedia.orgchemicalbook.comthermofisher.com |

| Melting Point | 158-160 °C or 164-165 °C | wikipedia.orgchemicalbook.com |

| Solubility in Water | Soluble (834 g/L at 25 °C) | wikipedia.orgchemicalbook.com |

| Optical Rotation | 0° ± 10.0° (c=10, water + NH₄OH) for DL | thermofisher.com |

Mutarotation Equilibrium Example (L-Arabinose Data)

While data for this compound equilibrium is not explicitly provided, the mutarotation of L-arabinose illustrates the concept. The equilibrium involves the interconversion of alpha and beta anomers in solution. chegg.com

| Anomer | Specific Rotation |

| Pure α-Arabinose | 202° |

| Pure β-Arabinose | 89.0° |

| Equilibrium Solution | 104° |

Note: This table uses data for L-arabinose to illustrate the concept of mutarotation equilibrium, as specific equilibrium percentages for this compound were not found in the provided context.

Structure

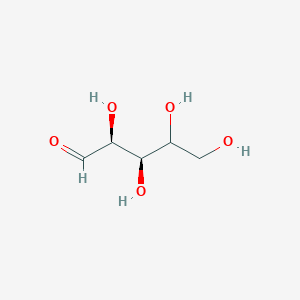

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333192 | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline] | |

| Record name | Pectin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Coarse or fine powder, yellowish white | |

CAS No. |

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2 | |

| Record name | xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Lyxose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-xylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-arabinose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lyxose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lyxose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Synthesis and Derivatization Research of Dl Arabinose

Strategies for Enantioselective Synthesis of D- and L-Arabinose

The selective synthesis of D- and L-Arabinose is a critical challenge in carbohydrate chemistry, driven by the distinct biological roles of each enantiomer. Researchers have developed various strategies, including enzymatic and chemoenzymatic methods, to achieve high enantiopurity.

The biosynthesis of D-Arabinose in eukaryotes is not as well understood as that of its L-enantiomer. nih.gov However, research has elucidated a proposed pathway for the conversion of D-Glucose to D-Arabinose. nih.gov This pathway involves the pentose (B10789219) phosphate (B84403) pathway, suggesting a route for enzymatic synthesis from more common saccharides. nih.gov In the trypanosomatid Crithidia fasciculata, the conversion of D-Glucose to D-Arabinose has been studied using positionally labeled isotopes, implicating D-ribulose-5-phosphate as a key intermediate. nih.gov

One proposed enzymatic step is the isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate, catalyzed by the isomerase domain of glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT). nih.gov This enzyme, typically involved in glucosamine (B1671600) biosynthesis, has been shown to rescue D-arabinose-5-phosphate isomerase-deficient E. coli mutants, and recombinant human GFAT can catalyze this isomerization. nih.gov This discovery opens a potential enzymatic route for the synthesis of D-Arabinose from intermediates of the pentose phosphate pathway.

Chemoenzymatic methods combine the advantages of chemical synthesis and enzymatic catalysis to produce arabinose and its derivatives. A notable approach involves the synthesis of UDP-β-L-arabinose, a crucial nucleotide sugar for glycosyltransferases. frontiersin.orgfrontiersin.org This method starts with the chemical synthesis of L-arabinose-1-phosphate from its β-glycosylsulfonylhydrazide. frontiersin.orgfrontiersin.org This chemically synthesized sugar phosphate then serves as a substrate for a recombinant UDP-sugar pyrophosphorylase, such as those from Arabidopsis thaliana or Bifidobacterium infantis, to produce UDP-β-L-arabinose. frontiersin.orgfrontiersin.org This three-step procedure is efficient and avoids the need for complex protection strategies often required in purely chemical syntheses. frontiersin.orgfrontiersin.org

While this specific method focuses on the L-enantiomer, the principle can be applied to the synthesis of UDP-α-D-arabinose if the corresponding D-arabinose-1-phosphate is used as a starting material. The combination of both enantiomers would yield a chemoenzymatic route to DL-arabinose nucleotide sugars. The enzymatic synthesis of D-xylose and L-arabinose laurate esters has also been achieved through transesterification reactions catalyzed by immobilized Candida antarctica lipase (B570770) B. nih.gov This demonstrates the utility of enzymes in producing arabinose derivatives from the free sugar.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives is a fertile area of research, with applications ranging from antiviral agents to tools for studying carbohydrate-protein interactions.

The synthesis of arabinose-containing glycosides and glycoconjugates is of significant interest due to their biological activities. S-linked arabinoxylan oligosaccharides have been synthesized, which are valuable tools for studying carbohydrate-active enzymes as they are often resistant to enzymatic cleavage. dtu.dk The key step in this synthesis is the anomeric thiol S-alkylation of an orthogonally protected L-arabinopyranoside triflate. dtu.dk

Chemoenzymatic strategies have also been employed for the synthesis of complex glycoconjugates. For instance, glycopeptides bearing a galactose-xylose disaccharide, which is part of the proteoglycan linkage region, have been synthesized. nih.gov This involved the solid-phase synthesis of a xylosylated glycopeptide, followed by the enzymatic transfer of a galactose unit using the galactosyltransferase β4GalT7. nih.gov Glycosynthases, which are engineered glycosidases, have also been used to synthesize various glycosides. nih.gov

| Derivative Type | Synthetic Strategy | Key Intermediates/Enzymes | Significance |

| S-linked Arabinoxylan Oligosaccharides | Chemical Synthesis | L-arabinopyranoside triflate | Enzyme inhibitors, tools for studying carbohydrate-protein interactions. dtu.dk |

| Galactose-Xylose Glycopeptides | Chemoenzymatic | Xylosylated glycopeptides, β4GalT7 | Provides access to well-defined proteoglycan structures for biological studies. nih.gov |

| Various Glycosides | Enzymatic (Glycosynthases) | Engineered glycosidases | Avoids complex protection group chemistry. nih.gov |

Nucleoside derivatives of arabinose have shown interesting biological properties, particularly as antiviral and anticancer agents. madridge.org The synthesis of 2-nitroimidazole (B3424786) nucleosides derived from D-arabinose has been achieved using the Vorbrüggen method. acs.org This method involves the coupling of a silylated heterocyclic base with a protected sugar derivative. acs.org

C-nucleosides, where the nucleobase is attached to the anomeric carbon of the sugar via a C-C bond, have also been synthesized from L-arabinose. researchgate.net For example, the reaction of L-arabinose with malononitrile (B47326) yields an oxazoline (B21484) intermediate that can be further reacted to form various heterocyclic derivatives. researchgate.net The synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives has also been reported as a versatile intermediate for chemotherapeutically important nucleosides. nih.gov

| Nucleoside Derivative | Starting Material | Synthetic Method | Potential Application |

| 2-Nitroimidazole Nucleosides | D-Arabinose | Vorbrüggen Method | Tracers for imaging hypoxia. acs.org |

| C-Nucleosides | L-Arabinose | Reaction with malononitrile | Antiviral, anticancer. researchgate.net |

| 2-Deoxy-2-fluoro-D-arabinofuranosyl Nucleosides | 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose | Multi-step chemical synthesis | Chemotherapeutic agents. nih.gov |

| 4'-Thiopyrimidine Nucleosides | L-Arabinose | Ring-contraction followed by Pummerer-type glycosidation | Antiviral. nih.gov |

The synthesis of amino sugar derivatives of arabinose is an important area of research. A convenient synthesis of 4-amino-4-deoxy-L-arabinose has been reported starting from methyl β-D-xylopyranoside. nih.gov This synthesis involves the displacement of a triflate group with an azide (B81097), followed by reduction. nih.gov While this is a mono-amino derivative, the synthetic strategies employed could potentially be adapted for the synthesis of diamino-dideoxy-arabinose derivatives. Further research is required to explore the synthesis of such di-substituted arabinose derivatives.

Triazole Derivatives

The synthesis of triazole derivatives from carbohydrate scaffolds, including this compound, has garnered significant attention due to the diverse biological activities exhibited by this class of heterocyclic compounds. mdpi.comnih.gov The triazole ring, particularly the 1,2,3-triazole isomer, serves as a stable and effective linker in medicinal chemistry, often prepared using the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, providing a reliable method for conjugating a sugar moiety to various functional groups. nih.gov

In the context of this compound, researchers have synthesized arabino glycosyl triazoles as potential therapeutic agents. For instance, a series of these derivatives with different hydrophobic groups attached via the triazole linker have been prepared to mimic decaprenolphosphoarabinose (DPA). nih.gov These compounds were investigated as potential inhibitors of mycobacterial cell wall biosynthesis, a critical pathway for organisms like Mycobacterium tuberculosis. nih.gov The synthesis typically begins by converting arabinose into a glycosyl azide, which is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield the target 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net

Beyond simple conjugation, this compound can be incorporated into more complex, fused heterocyclic systems. An example is the synthesis of 3-(α- and β-D-arabinofuranosyl)-6-chloro-1,2,4-triazolo[4,3-b]pyridazine. researchgate.net This process involves a multi-step sequence where a hydrazinopyridazine is condensed with D-arabinose, followed by an oxidative cyclization of the intermediate hydrazone to form the fused triazole ring system. researchgate.net Such syntheses demonstrate the utility of this compound as a chiral building block for creating structurally complex C-nucleoside analogues.

The table below summarizes examples of triazole derivatives synthesized from arabinose.

| Derivative Type | Synthetic Approach | Starting Materials from Arabinose | Key Reagents | Reference |

| Arabino glycosyl triazoles | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Arabinosyl azide | Various terminal alkynes, Copper(I) catalyst | nih.gov |

| 3-(D-arabinofuranosyl)-1,2,4-triazolo[4,3-b]pyridazine | Condensation followed by oxidative cyclization | D-arabinose | Hydrazinopyridazine | researchgate.net |

| 1,4-disubstituted 1,2,3-triazoles | One-pot substitution–cyclization–oxidation | D-arabinose | Not specified in abstract | researchgate.net |

Mechanistic Studies of Derivatization Reactions Involving this compound

Understanding the reaction mechanisms underlying the derivatization of this compound is fundamental to controlling the yield, regioselectivity, and stereoselectivity of synthetic transformations. Research in this area has focused on key reactions such as glycosylation and carbon chain extension.

The mechanism of glycosylation—the formation of a glycosidic bond—is one of the most studied derivatization reactions for carbohydrates. It operates along a mechanistic continuum between a dissociative unimolecular nucleophilic substitution (SN1) and an associative bimolecular (SN2) pathway. researchgate.net In the SN1-like mechanism, the reaction proceeds through a stabilized oxocarbenium ion intermediate. The SN2 pathway involves a direct backside attack by the nucleophile (the acceptor alcohol) on the anomeric carbon, leading to an inversion of stereochemistry. researchgate.net

The specific pathway that predominates is highly dependent on multiple factors, including the structure of the glycosyl donor (arabinose derivative), the nature of the leaving group, the promoter used, and the nucleophilicity of the glycosyl acceptor. researchgate.netrsc.org Studies have shown that decreasing the nucleophilicity of the acceptor alcohol can cause a shift in the mechanism from the SN2 to the SN1 side of the spectrum. rsc.org This shift has a direct impact on the stereochemical outcome of the reaction, influencing whether the α- or β-glycoside is formed preferentially. researchgate.net By probing glycosylation reactions with a set of model acceptors of varying nucleophilicity, researchers can map the reactivity-selectivity profile and optimize conditions for a desired stereoisomer. rsc.org

Mechanistic insights have also been gained for reactions that modify the carbon backbone of arabinose. A classic example is the Kiliani-Fischer synthesis, which can be used to convert an aldopentose like arabinose into an aldohexose. quora.com The mechanism begins with the nucleophilic addition of cyanide (from HCN) to the carbonyl group of arabinose, forming a cyanohydrin intermediate. quora.com This step creates a new stereocenter, leading to two epimeric cyanohydrins. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, extends the carbon chain by one unit, yielding two C-2 epimeric hexoses. quora.com This reaction sequence illustrates a fundamental pathway for the derivatization of the arabinose aldehyde group.

The table below outlines key mechanistic aspects of this compound derivatization.

| Reaction Type | Mechanism | Key Intermediates | Influencing Factors | Outcome | Reference |

| Glycosylation | SN1-SN2 continuum | Oxocarbenium ion (SN1) | Acceptor nucleophilicity, solvent, temperature, leaving group | Formation of α- or β-glycosidic bonds | researchgate.netrsc.org |

| Chain Extension (Kiliani-Fischer) | Nucleophilic addition, hydrolysis, reduction | Cyanohydrin, glyconic acid | Reaction conditions | Lengthening of the carbon chain, formation of epimers | quora.com |

Structural and Solid State Research of Dl Arabinose

Chiral Behavior and Diastereomer Crystallization of DL-Arabinose Systems

The crystallization of chiral molecules, such as arabinose, can result in either a racemic compound or a conglomerate. Investigations into the solid-state landscape of this compound have been conducted to determine its specific crystallization behavior, particularly in contrast to its diastereomer, xylose. acs.orgacs.orgnih.govtandfonline.com

This compound consistently crystallizes as a stable racemic compound. acs.orgacs.orgtandfonline.com This means that both the D- and L-enantiomers are present in equal amounts within the same crystal lattice structure. researchgate.net Experimental studies have confirmed this behavior, showing that when a solution containing both D- and L-arabinose is crystallized, a single solid phase is formed. nih.govnih.gov Slurry experiments have demonstrated a rapid transformation from the constituent enantiomers into the more stable racemic compound when in a 50:50 w/w ethanol (B145695)/water solvent. acs.orgnih.gov This formation of a racemic compound is indicative of stronger intermolecular interactions between opposite enantiomers than between identical enantiomers. The resulting racemic crystal typically exhibits different physical properties, such as melting point and solubility, compared to its pure enantiomer constituents. nih.gov

In contrast to this compound, its diastereomer, DL-xylose, crystallizes as a conglomerate. acs.orgacs.org A conglomerate is a physical mixture of separate crystals, where each crystal is composed of a single enantiomer (either pure D-xylose or pure L-xylose). nih.gov This difference in crystallization behavior between the diastereomers this compound and DL-xylose highlights how subtle changes in molecular stereochemistry can fundamentally alter solid-state packing and intermolecular interactions, leading to different crystalline forms. acs.orgacs.org While racemic compound formation is more common for chiral molecules in general, the formation of conglomerates is a prerequisite for separation techniques like preferential crystallization. cmu.edursc.org

Crystallographic Properties and Polymorphism of this compound

The distinct crystalline nature of racemic this compound has been thoroughly characterized using X-ray diffraction techniques, revealing its specific unit cell parameters, space group, and the intricate network of intermolecular forces that stabilize the structure. acs.orgacs.orgnih.govresearchgate.net

Single-crystal X-ray diffraction analysis has provided detailed information on the crystal structure of both the pure arabinose enantiomers and the racemic compound. The pure enantiomers (e.g., L-arabinose) crystallize in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. acs.orgnih.gov

In contrast, the racemic this compound crystallizes in a more compact monoclinic structure with the space group P2₁/c. acs.orgresearchgate.net The unit cell of the racemate contains four molecules: two pairs of enantiomers. acs.orgresearchgate.net This structure is characterized by a higher density (1.674 g/cm³) compared to the pure enantiomer crystals (1.660 g/cm³ for L-arabinose). acs.org The crystal morphology also differs, with the pure enantiomer forming elongated rods while the racemic this compound forms block-shaped crystals. acs.orgresearchgate.net To date, no other polymorphs or solvated structures for arabinose have been reported in the literature. acs.orgnih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Calculated Density (g/cm³) |

|---|

Hydrogen bonding is the dominant intermolecular force governing the crystal structure of sugars. acs.orgnih.gov In the crystal lattice of the pure L-arabinose enantiomer, molecules are linked by a network of four distinct types of intermolecular hydrogen bonds. These include three bonds between hydroxyl groups of different molecules and one bond between a ring-bound oxygen and a hydroxyl group. acs.orgnih.gov

The racemic this compound crystal also features a robust hydrogen-bonding network, which contributes to its thermodynamic stability. researchgate.net In the racemate, D- and L-arabinose molecules are arranged in layers with a repeating DLLD pattern. acs.orgnih.gov Intermolecular hydrogen bonds link opposite enantiomers within the same layers, as well as molecules of the same enantiomer within the same layer and between different layers. acs.orgresearchgate.net The hydrogen bonds in the racemate have been found to be, on average, shorter than those in the pure enantiomer crystals, indicating stronger interactions. researchgate.net

| Compound | Interaction Type | Bonding Distance (Å) |

|---|

Thermodynamic Investigations of this compound Crystallization

Thermodynamic analysis confirms the stability of the racemic this compound compound relative to its constituent enantiomers. acs.orgacs.org Differential scanning calorimetry (DSC) measurements show that the racemic compound has a higher melting temperature (Tₘ) and a greater heat of fusion (ΔHբ) than the pure D- or L-enantiomers. acs.org This indicates that more energy is required to break the crystal lattice of the racemate, confirming it is the more thermodynamically stable form. acs.org

The lattice energy of the racemic compound is calculated to be -222.2 kJ/mol, which is lower (more favorable) than that of the pure enantiomers (e.g., -211.4 kJ/mol for L-arabinose). acs.org This lower lattice energy, combined with the higher density of the racemic crystal, explains the strong preference for its formation when both enantiomers are present in solution. acs.orgresearchgate.net Solubility studies further support these findings, showing that the racemic this compound is less soluble than the individual enantiomers, a characteristic feature of a stable racemic compound. nih.gov

| Compound | Melting Temperature (Tₘ) (°C) | Heat of Fusion (ΔHբ) (kJ/mol) | Lattice Energy (kJ/mol) |

|---|

Phase Diagram Mapping

The phase behavior of the D-arabinose and L-arabinose enantiomeric system has been elucidated through differential scanning calorimetry (DSC). researchgate.netacs.org This analysis indicates that this compound forms a stable racemic compound, which is more thermodynamically stable than its individual enantiomers. acs.orgnih.gov The formation of a racemate is significant, as racemic compounds typically exhibit different crystal structures and thermal properties compared to their constituent enantiomers. researchgate.netnih.gov

The melting point of the this compound racemate is higher than that of the pure enantiomers, which is a key indicator of its greater thermodynamic stability. nih.gov DSC measurements have been used to construct a binary phase diagram for the this compound system, confirming its classification as a racemic compound. researchgate.netacs.org The experimental data from these thermal analyses align with modeled results from the Prigogine–Defay equation, assuming the system forms a racemate. nih.gov

Table 1: Melting Points of Arabinose Enantiomers and this compound Racemate

| Compound | Melting Point (°C) |

| D-Arabinose | 161.4 ± 1.2 |

| L-Arabinose | 162.1 ± 0.4 |

| This compound (Racemate) | 166.7 ± 0.2 |

This table presents the melting temperatures as determined by differential scanning calorimetry, highlighting the higher melting point of the racemic compound. nih.gov

Solubility Investigations and Activity Coefficient Determination in Solvent Mixtures

The solubility of this compound has been systematically investigated in solvent mixtures, particularly ethanol-water systems, which are commonly employed in crystallization processes to modulate solvent viscosity and solid loading. researchgate.netnih.gov Research has shown that the solubility of the racemic this compound is lower than that of the pure L-arabinose enantiomer in a 50:50 w/w ethanol/water mixture across a range of temperatures. researchgate.net This lower solubility is consistent with the racemic compound's higher thermodynamic stability. researchgate.net

Solubility measurements were conducted at various temperatures and in solvent mixtures with increasing ethanol concentrations. researchgate.net The data reveals that the solubility of all arabinose forms increases with temperature. researchgate.net These experimental solubility values are crucial for designing efficient separation and crystallization processes. researchgate.netnih.gov

An analysis of the thermodynamic parameters and activity coefficients in solution was also performed. researchgate.netacs.org The activity coefficient provides insight into the interactions between the solute and the solvent. nih.gov For instance, a study determined the activity coefficients of arabinose solid forms in 50:50 and 70:30 w/w ethanol/water mixtures, which helps in understanding the mixing behavior in these systems. nih.gov

Table 2: Solubility of L-Arabinose and this compound in a 50:50 (w/w) Ethanol/Water Mixture

| Temperature (°C) | L-Arabinose Solubility ( g/100g solvent) | This compound Solubility ( g/100g solvent) |

| 25 | 18.2 | 11.5 |

| 35 | 23.1 | 15.1 |

| 45 | 29.3 | 19.8 |

This table illustrates the lower solubility of the this compound racemate compared to the L-arabinose enantiomer at different temperatures in a mixed solvent system. researchgate.net

Kinetics of Solid-State Transformations

The transformation kinetics of D- and L-arabinose into the more stable racemic compound have been studied in solution. researchgate.netchemicalbook.com Slurry experiments conducted in a 50:50 w/w ethanol/water solvent demonstrated that this compound crystallizes as a stable racemic compound, which transforms rapidly from its constituent enantiomers when they are present in solution. researchgate.netacs.org

This transformation is a critical factor in the purification and isolation of arabinose enantiomers. researchgate.net By monitoring the solid phase over time using techniques like Powder X-ray Diffraction (PXRD), researchers can estimate the kinetics of such transformations. chemicalbook.com The rapid conversion to the racemic form underscores its stability and is a key consideration for any process involving the crystallization of arabinose from a solution containing both enantiomers. researchgate.netchemicalbook.com

Solid-State Spectroscopic Characterization of this compound

The solid-state structure of this compound is primarily characterized using X-ray diffraction techniques. researchgate.netnih.gov Powder X-ray Diffraction (PXRD) is a key method for distinguishing between the racemic compound and its individual enantiomers due to their different crystal structures. researchgate.netnih.gov

The PXRD pattern of the racemic this compound compound shows distinct characteristic peaks that differentiate it from the patterns of pure D- or L-arabinose. acs.org This non-destructive technique is essential for identifying the solid form present in a sample. chemicalbook.com

Key PXRD Peaks for Arabinose Forms: acs.org

This compound (Racemic Compound): Displays key characteristic peaks at 14°, 15°, and 20° (2θ).

D- and L-Arabinose (Enantiomers): Display key peaks at 13°, 21°, and 22° (2θ).

Currently, there are no other known polymorphs or solvated structures for arabinose reported in the reviewed literature. nih.govacs.org While other spectroscopic techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the comprehensive characterization of pharmaceutical solids, detailed analyses and interpretations of these spectra for solid-state this compound are not extensively covered in the primary research literature focused on its crystallographic and phase properties. hmdb.ca

Biochemical Pathways and Enzymology Research of Arabinose Metabolism

Microbial L-Arabinose Catabolism Pathways

The catabolism of L-arabinose, a significant component of plant hemicellulose and pectin (B1162225), is a key metabolic process for many microorganisms. Bacteria and fungi have evolved distinct pathways to convert L-arabinose into D-xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. While both pathways culminate in the same product, they employ different enzymatic strategies. The bacterial pathway is a more direct, redox-neutral series of isomerization and phosphorylation reactions. In contrast, the fungal pathway involves a series of reduction and oxidation steps with differing cofactor requirements.

In bacteria such as Escherichia coli, the breakdown of L-arabinose is a well-characterized process involving three key enzymes that convert L-arabinose to D-xylulose-5-phosphate. This pathway is encoded by the ara operon, which includes the structural genes for these enzymes: araA, araB, and araD. The transport of L-arabinose into the bacterial cell is facilitated by specific transport systems, including a high-affinity ABC transporter (AraFGH) and a low-affinity proton symporter (AraE). Once inside the cell, the catabolic process begins.

L-arabinose isomerase (EC 5.3.1.4), the product of the araA gene, catalyzes the first step in the bacterial L-arabinose catabolic pathway. This enzyme is responsible for the reversible isomerization of L-arabinose to L-ribulose. Research has explored L-arabinose isomerases from various bacterial sources, revealing differences in their properties and optimal conditions.

For instance, the L-arabinose isomerase from the thermophilic bacterium Geobacillus thermodenitrificans was cloned and expressed in Escherichia coli. The purified enzyme, with a molecular mass of approximately 230 kDa, is a tetramer of identical subunits. It exhibits maximal activity at 70°C and a pH of 8.5 in the presence of Mn2+ ions. Another study focused on the thermoacidophilic bacterium Alicyclobacillus acidocaldarius, whose L-arabinose isomerase showed maximal activity at a lower pH of 6.0 to 6.5 and a temperature of 65°C. This research also highlighted the importance of specific amino acid residues, such as Lys-269, in determining the optimal pH for the enzyme's activity.

Beyond its role in L-arabinose metabolism, L-arabinose isomerase has garnered interest for its ability to isomerize D-galactose to D-tagatose, a low-calorie sweetener.

Table 1: Kinetic Properties of L-Arabinose Isomerases from Different Bacterial Species

| Bacterial Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |

| Geobacillus thermodenitrificans | L-arabinose | 142 | 86 | 8.5 | 70 |

| Geobacillus thermodenitrificans | D-galactose | 408 | 6.9 | 8.5 | 70 |

| Alicyclobacillus acidocaldarius | L-arabinose | 48.0 | 35.5 | 6.0-6.5 | 65 |

| Alicyclobacillus acidocaldarius | D-galactose | 129 | 7.5 | 6.0-6.5 | 65 |

The second step in the bacterial pathway is catalyzed by L-ribulokinase (EC 2.7.1.16), encoded by the araB gene. This enzyme phosphorylates L-ribulose at the C5 position, using ATP as the phosphate donor, to produce L-ribulose 5-phosphate. This phosphorylation step is crucial as it "traps" the sugar intermediate within the cell and prepares it for the subsequent epimerization reaction.

Research on L-ribulokinase from Escherichia coli has confirmed its essential role in L-arabinose metabolism. Studies of mutants with defects in the araB gene have shown that the absence of L-ribulokinase activity leads to an inability to grow on L-arabinose. The N-terminal sequence of L-ribulokinase has been characterized, and the enzyme has been isolated and purified, allowing for detailed structural and functional analyses. L-ribulokinase is a member of the FGGY family of carbohydrate kinases.

Table 2: L-Ribulokinase (AraB) Characteristics

| Enzyme | Gene | Organism | Function | Reaction |

| L-Ribulokinase | araB | Escherichia coli | Phosphorylation of L-ribulose | L-ribulose + ATP → L-ribulose 5-phosphate + ADP |

The final enzymatic step in the bacterial L-arabinose catabolic pathway is the epimerization of L-ribulose 5-phosphate to D-xylulose 5-phosphate, catalyzed by L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), the product of the araD gene. This reaction links the L-arabinose degradation pathway to the central pentose phosphate pathway.

The enzyme from Escherichia coli has a molecular mass of approximately 102 kDa and is believed to be a tetramer of four identical subunits. The mechanism of this epimerase involves a retro-aldol cleavage followed by an aldol condensation, which results in the inversion of the stereochemistry at the C4 position. Studies on mutants deficient in this enzyme have shown that they accumulate L-ribulose 5-phosphate, which can be inhibitory to cell growth. The optimal pH for the E. coli enzyme is 7.0.

Table 3: L-Ribulose-5-Phosphate 4-Epimerase (AraD) Kinetic Parameters

| Substrate | kcat (s-1) |

| L-ribulose 5-phosphate | 10.6 - 20.4 |

Fungi utilize a more complex, oxidoreductive pathway for L-arabinose catabolism, which, like the bacterial pathway, ultimately produces D-xylulose 5-phosphate. This pathway consists of a series of reduction and oxidation reactions. The initial steps were first elucidated in Penicillium chrysogenum and later in Aspergillus niger. The fungal pathway involves an initial reduction of L-arabinose to L-arabinitol, followed by oxidation to L-xylulose, another reduction to xylitol (B92547), and a final oxidation to D-xylulose, which is then phosphorylated. A key feature of this pathway is its reliance on different cofactors for the reductive (NADPH) and oxidative (NAD+) steps, creating a redox imbalance that the cell must manage.

The first step in the fungal L-arabinose catabolic pathway is the reduction of L-arabinose to L-arabinitol. This reaction is catalyzed by an aldose reductase (EC 1.1.1.21), which belongs to the aldo-keto reductase family. In many fungi, this enzyme is not specific to L-arabinose and can also reduce other sugars, most notably D-xylose.

In the well-studied fungus Trichoderma reesei, the main enzyme responsible for this initial reduction is D-xylose reductase (XYL1). Deletion of the xyl1 gene in T. reesei significantly impairs its ability to grow on L-arabinose, demonstrating the crucial role of this enzyme in the pathway. Similarly, in Aspergillus niger, multiple enzymes, including an L-arabinose reductase (LarA) and a D-xylose reductase (XyrA), contribute to the reduction of L-arabinose. The expression of the gene encoding L-arabinose reductase in A. niger is induced by L-arabinose. These reductases are typically NADPH-dependent.

Table 4: Fungal Aldose Reductases Involved in L-Arabinose Metabolism

| Fungus | Enzyme | Gene | Primary Substrates | Cofactor |

| Trichoderma reesei | D-xylose reductase | xyl1 | L-arabinose, D-xylose | NADPH |

| Aspergillus niger | L-arabinose reductase | larA | L-arabinose, D-xylose | NADPH |

| Aspergillus niger | D-xylose reductase | xyrA | L-arabinose, D-xylose | NADPH |

Fungal Pathway

L-Arabinitol 4-Dehydrogenase (LAD1) Research

L-Arabinitol 4-dehydrogenase (LAD1) is a critical enzyme in the catabolism of L-arabinose in fungi. Research on this enzyme, particularly in the cellulolytic and hemicellulolytic fungus Hypocrea jecorina (also known as Trichoderma reesei), has elucidated its essential role in the pentose metabolic pathway. asm.orgnih.gov Genetic studies have demonstrated that the deletion of the lad1 gene leads to a significant inability of the fungus to grow on L-arabinose and its intermediate, L-arabinitol. asm.orgnih.gov This evidence firmly establishes LAD1 as a key component of the L-arabinose utilization pathway. nih.gov

Further investigations have revealed a broader role for LAD1 in sugar metabolism. Genetic evidence indicates its involvement in the catabolism of D-xylose in mutants lacking xylitol dehydrogenase (xdh1) and in D-galactose catabolism in galactokinase (gal1) deficient mutants. nih.gov This suggests that LAD1 can act on multiple sugar alcohols, providing metabolic flexibility to the organism.

To understand its biochemical function, LAD1 from H. jecorina has been produced recombinantly in Escherichia coli and purified for detailed characterization. nih.gov Substrate specificity studies on the purified enzyme have shown that it catalyzes the oxidation of various pentitols and hexitols. nih.gov The enzyme demonstrates the highest catalytic efficiency (kcat/Km) for its primary substrate, L-arabinitol. nih.gov It also oxidizes other sugar alcohols such as D-allitol, D-sorbitol, L-iditol, and L-mannitol, converting them to their corresponding ketoses. nih.gov Interestingly, when acting on galactitol and D-talitol, LAD1 exclusively oxidizes the C4 position, producing L-xylo-3-hexulose and D-arabino-3-hexulose, respectively. nih.gov

L-Xylulose Reductase (LXR/lxr1) Research

L-Xylulose reductase (LXR) is another pivotal enzyme in the fungal L-arabinose catabolic pathway, responsible for catalyzing the reduction of L-xylulose to xylitol. nih.govtandfonline.comresearchgate.net This reaction is a crucial step that connects the L-arabinose pathway to the D-xylose metabolic route. nih.gov LXRs belong to the superfamily of short-chain dehydrogenases and reductases (SDRs). nih.govtandfonline.com

Research in the fungus Trichoderma reesei led to the identification and functional analysis of a novel L-xylulose reductase, LXR3. nih.govnih.gov This 31 kDa protein utilizes NADPH as a cofactor to reduce L-xylulose to xylitol. nih.gov The transcription of the lxr3 gene is specifically induced by the presence of L-arabinose and L-arabitol. nih.gov Deletion of the lxr3 gene in T. reesei results in impaired growth on both L-arabinose and L-arabitol, confirming its essential role in this metabolic pathway. nih.govnih.gov Beyond its primary substrate, LXR3 can also convert other ketoses like D-xylulose, D-ribulose, L-sorbose, and D-fructose to their corresponding polyols. nih.gov

Phylogenetic analyses have shown that fungal LXRs involved in L-arabinose catabolism have evolved independently in different clades of the SDR superfamily. nih.govnih.gov For instance, the LXR3 from T. reesei is phylogenetically distinct from the L-xylulose reductase (LxrA) found in Aspergillus niger. nih.gov This evolutionary diversity is also reflected in cofactor preference; while many fungal LXRs like LXR3 are NADPH-dependent, the first fungal LXR identified, ALX1 from the yeast Ambrosiozyma monospora, is NADH-dependent. nih.gov

D-Xylulose Reductase (XDH) Research

D-Xylulose reductase, more commonly known as xylitol dehydrogenase (XDH), catalyzes the oxidation of xylitol to D-xylulose. researchgate.netnih.govnih.gov This step is a convergence point for the L-arabinose and D-xylose metabolic pathways in fungi. nih.govexlibrisgroup.com In the context of L-arabinose metabolism, XDH acts on the xylitol produced by L-xylulose reductase, thereby funneling the carbon from L-arabinose into the next stage of pentose catabolism. researchgate.netexlibrisgroup.com The product, D-xylulose, is then available for phosphorylation. nih.gov The canonical fungal pathway for both D-xylose and L-arabinose utilization relies on this cofactor-dependent oxidoreductase system, which includes D-xylose reductase (XR) and xylitol dehydrogenase (XDH). nih.gov

Xylulokinase (XK) Research

Xylulokinase (XK) catalyzes the final step in the intracellular L-arabinose catabolic pathway before it enters the central pentose phosphate pathway (PPP). nih.govresearchgate.net Specifically, D-xylulokinase (EC 2.7.1.17) carries out the ATP-dependent phosphorylation of D-xylulose to produce D-xylulose-5-phosphate (Xu5P). nih.gov This phosphorylation is a critical activation step, as Xu5P is a key intermediate of the PPP. exlibrisgroup.comnih.gov

Research on human D-xylulokinase (hXK) has provided significant insights into the enzyme's function and structure. The enzyme is highly specific for its substrate, D-xylulose. nih.gov Kinetic analysis of purified hXK has established its key kinetic parameters. nih.gov The structure of hXK has been determined, revealing a two-domain fold that is characteristic of the sugar kinase/hsp70/actin superfamily. nih.gov This structural work provides a basis for understanding its catalytic mechanism and its high substrate specificity. nih.gov In both bacterial and fungal pentose utilization pathways, xylulokinase plays this essential role of phosphorylating D-xylulose, thereby committing the carbon skeleton derived from sugars like arabinose and xylose to central metabolism. researchgate.net

Enzyme Characterization and Mechanism Studies

Kinetic Parameter Determination and Substrate Specificity of Arabinose-Metabolizing Enzymes

The biochemical characterization of enzymes involved in arabinose metabolism is crucial for understanding their function and efficiency. This involves determining kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), as well as defining the range of substrates an enzyme can act upon.

Studies on L-xylulose reductase (RpLXR) from the fungus Rhizomucor pusillus revealed a Km value of 8.71 mM for its primary substrate, L-xylulose. This enzyme, which prefers NADPH as a coenzyme, also showed activity towards dihydroxyacetone with a Km of 3.89 mM. tandfonline.com In another example, the characterization of human D-xylulokinase (hXK) established a Km for D-xylulose of 24 ± 3 μM and a kcat of 35 ± 5 s−1, indicating a high affinity and rapid turnover for its substrate. nih.gov The L-arabinose isomerase from Clostridium hylemonae demonstrated a significantly high catalytic efficiency (kcat/Km of 3.69 mM−1s−1) for the conversion of D-galactose to D-tagatose. researchgate.net

Substrate specificity is another key aspect. For instance, LXR3 from T. reesei not only reduces L-xylulose but also acts on D-xylulose, D-ribulose, L-sorbose, and D-fructose. nih.gov In contrast, enzymes like α-L-arabinofuranosidases, which are involved in the breakdown of larger polysaccharides containing arabinose, exhibit distinct specificities. An α-L-arabinofuranosidase from Trichoderma reesei was found to release arabinose from various substrates including p-nitrophenyl-α-L-arabinofuranoside, arabinan (B1173331), and arabinoxylan. nih.govoup.com This enzyme showed a preference for cleaving arabinosyl side-chains over the terminal residues of the arabinan backbone and demonstrated different rates of hydrolysis for various glycosidic linkages, with the order being (1→5) > (1→2) ≥ (1→3). nih.govoup.com

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |

|---|---|---|---|---|---|

| L-Xylulose Reductase (RpLXR) | Rhizomucor pusillus | L-Xylulose | 8.71 | - | - |

| L-Xylulose Reductase (RpLXR) | Rhizomucor pusillus | Dihydroxyacetone | 3.89 | - | - |

| D-Xylulokinase (hXK) | Homo sapiens | D-Xylulose | 0.024 | 35 | 1458.33 |

| L-Arabinose Isomerase | Clostridium hylemonae | D-Galactose | - | - | 3.69 |

Structural Biology of Arabinose-Metabolizing Enzymes (e.g., L-Arabinose Isomerase)

Structural biology provides atomic-level insights into the architecture and function of enzymes. L-arabinose isomerase (AI), which catalyzes the reversible isomerization of L-arabinose to L-ribulose, has been a subject of extensive structural studies. wikipedia.org This enzyme belongs to the family of isomerases, specifically aldose-ketose-isomerases. wikipedia.org

Redox Cofactor Requirements and Imbalances in Arabinose Catabolism

The catabolism of L-arabinose in bacteria involves a series of enzymatic steps that convert it into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP). brainkart.commicrobiologyresearch.orgbiorxiv.org This pathway has specific requirements for redox cofactors, which are crucial for the catalytic activity of its enzymes.

The initial conversion of L-arabinose to L-ribulose is catalyzed by L-arabinose isomerase (araA gene product), a reaction that does not directly require a redox cofactor. brainkart.comresearchgate.net The subsequent phosphorylation of L-ribulose to L-ribulose-5-phosphate is carried out by L-ribulokinase (araB gene product) and requires ATP as a phosphate donor, but not a redox cofactor in the sense of NADH or NADPH. brainkart.commicrobiologyresearch.org The final step in this specific pathway is the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (araD gene product), which is also a cofactor-independent isomerization. brainkart.comresearchgate.net

Once D-xylulose-5-phosphate enters the pentose phosphate pathway, it is further metabolized, and it is at this stage that significant interactions with the cell's redox cofactor pool occur. researchgate.net The PPP is a major source of NADPH, which is essential for various biosynthetic reactions and for maintaining redox balance within the cell. The metabolism of arabinose-derived intermediates through the PPP can, therefore, influence the cellular NADPH/NADP+ ratio. nih.gov

In some fungal pathways, the conversion of L-arabinose involves reductase and dehydrogenase enzymes that directly utilize redox cofactors. For example, the pathway can proceed through L-arabinitol, which involves an aldose reductase or xylose reductase using NADPH, and L-arabinitol 4-dehydrogenase, which would generate NADH. hmdb.ca The accumulation of certain phosphorylated sugar byproducts during arabinose catabolism can be toxic, prompting responses such as the induction of efflux pumps, which may indirectly impact the cell's energy and redox state. mdpi.com

Table 1: Key Enzymes in Bacterial L-Arabinose Catabolism and their Cofactor Requirements

| Enzyme | Gene Product | Reaction | Direct Redox Cofactor |

| L-arabinose isomerase | AraA | L-arabinose → L-ribulose | None |

| L-ribulokinase | AraB | L-ribulose → L-ribulose-5-phosphate | None (Requires ATP) |

| L-ribulose-5-phosphate 4-epimerase | AraD | L-ribulose-5-phosphate → D-xylulose-5-phosphate | None |

Regulation of Arabinose Metabolic Gene Expression

The expression of genes involved in arabinose metabolism is tightly controlled to ensure that the necessary enzymes are synthesized only when arabinose is available and more favorable carbon sources, such as glucose, are absent. nih.govwikipedia.orgasm.org This regulation occurs primarily at the transcriptional level and involves a complex interplay of specific regulatory proteins, global regulators, and overarching mechanisms like carbon catabolite repression.

Transcriptional Regulation by AraC Protein

In Escherichia coli, the central regulator of the L-arabinose operon (araBAD) is the AraC protein. wikipedia.orgnih.gov AraC is a classic example of a regulatory protein that functions as both a repressor and an activator, depending on the presence of its effector molecule, L-arabinose. wikipedia.orguniprot.org

In the absence of arabinose , AraC acts as a repressor. An AraC dimer binds simultaneously to two distinct DNA sites: the operator site araO₂ and the initiator half-site araI₁. uniprot.orglibretexts.org This joint binding forces the DNA between these sites to form a loop, which physically blocks the promoter region (PBAD) and prevents RNA polymerase from initiating transcription of the araBAD structural genes. uniprot.orglibretexts.org In this state, AraC also negatively autoregulates its own expression by binding to another operator site, araO₁, located within the promoter of the araC gene itself. wikipedia.org

In the presence of arabinose , the sugar binds to AraC, causing a conformational change in the protein. wikipedia.orguniprot.org This change shifts the binding preference of the AraC dimer. Instead of binding to araO₂ and araI₁, the arabinose-bound AraC dimer preferentially binds to the adjacent initiator half-sites, araI₁ and araI₂. uniprot.orglibretexts.org This binding action breaks the repressive DNA loop and, in conjunction with the Catabolite Activator Protein (CAP, also known as CRP), recruits RNA polymerase to the PBAD promoter, leading to robust transcription of the araBAD genes. libretexts.orgresearchgate.net The arabinose-bound AraC complex also activates transcription of the arabinose transporter genes, araE and araFGH, creating a positive feedback loop for arabinose uptake. nih.govresearchgate.net

Global Regulators and Their Impact on Arabinose Metabolism (e.g., XYR1)

Beyond the specific action of AraC, global regulatory proteins coordinate arabinose metabolism with other cellular processes. In fungi, such as Hypocrea jecorina (Trichoderma reesei), the regulation of genes for plant biomass degradation, including those for arabinose utilization, is controlled by different transcription factors. The zinc binuclear cluster protein XYR1 (Xylanase Regulator 1) is a master regulator for cellulase and hemicellulase expression. nih.govnih.gov

Research has shown that XYR1 is essential for the transcriptional regulation of xylanase-encoding genes and also plays a crucial role in the fungus's ability to utilize D-xylose. nih.gov While another transcription factor, ARA1, is more directly involved in regulating genes for L-arabinose metabolism, studies indicate that XYR1 is also involved. nih.gov Deletion of both xyr1 and ara1 is required to completely eliminate the fungus's growth on L-arabinose, demonstrating a cooperative or overlapping regulatory function. nih.gov The regulatory targets of XYR1 include not only hydrolytic enzymes but also sugar transporters necessary for pentose uptake. nih.govnih.gov

In bacteria, a key global regulator impacting the arabinose operon is the Catabolite Activator Protein (CAP or CRP), which is discussed in the context of catabolite repression below.

Carbon Catabolite Repression Effects on Pentose Utilization Pathways

Carbon catabolite repression (CCR) is a global regulatory mechanism that ensures bacteria preferentially utilize the most energy-efficient carbon sources, typically glucose, before metabolizing alternative sugars like arabinose or xylose. nih.govasm.orgresearchgate.net This creates a distinct hierarchy of sugar utilization. nih.govasm.org

The effect of CCR on the arabinose operon is mediated by the intracellular concentration of cyclic AMP (cAMP) and the Catabolite Activator Protein (CRP). brainkart.compnas.orgnih.gov

When glucose is abundant , cAMP levels in the cell are low. Without sufficient cAMP, CRP cannot bind to its target site upstream of the araBAD promoter. The binding of the cAMP-CRP complex is a prerequisite for the full activation of transcription, even when arabinose is present and AraC is in its activator form. brainkart.compnas.org Therefore, the presence of glucose effectively prevents the induction of the arabinose operon. brainkart.comnih.gov

When glucose is scarce , intracellular cAMP levels rise, allowing the formation of the cAMP-CRP complex. This complex then binds to the DNA, and if arabinose is also present, it works synergistically with the arabinose-bound AraC protein to fully activate the transcription of the araBAD genes. pnas.orgnih.gov

Furthermore, a repressive hierarchy can exist even among pentoses. In E. coli, when both arabinose and xylose are present, the cells will often consume arabinose first. nih.govasm.org This is due to a mechanism where the arabinose-bound AraC protein can bind to the promoters of the xylose utilization genes and inhibit their expression, a phenomenon known as catabolite repression by arabinose. nih.govasm.org This cross-regulation ensures a sequential and orderly utilization of available pentose sugars. nih.govasm.org

Table 2: Regulatory States of the E. coli araBAD Operon

| Carbon Sources Present | AraC State | cAMP-CRP Binding | Transcription Level |

| Neither Glucose nor Arabinose | Repressor (DNA loop) | No | Basal (Off) |

| Glucose only | Repressor (DNA loop) | No | Basal (Off) |

| Glucose + Arabinose | Activator | No | Low (Repressed) |

| Arabinose only | Activator | Yes | High (Activated) |

Microbial Metabolism and Ecological Research of Arabinose

Utilization of L-Arabinose by Microorganisms in Biorefineries

Assimilation of Arabinose from Lignocellulosic Biomass Hydrolysates

Microorganisms capable of effectively assimilating L-arabinose from LCB hydrolysates are crucial for maximizing the utilization of biomass resources. tandfonline.commdpi.com L-arabinose is present in varying but significant amounts in different LCB sources, including agricultural residues and wood waste materials. jmb.or.krcranfield.ac.uk For instance, sugar beet pulp is highlighted as a particularly rich source of L-arabinose. cranfield.ac.uk

Microbial pathways for L-arabinose assimilation typically involve its transport into the cell followed by a series of enzymatic conversions to intermediates of central carbon metabolism. In many bacteria, such as Escherichia coli and Salmonella, L-arabinose is catabolized via the isomerase pathway, involving L-arabinose isomerase (AraA), L-ribulokinase (AraB), and L-ribulose-5-phosphate-4-epimerase (AraD), which converts L-arabinose to D-xylulose-5-phosphate. jmb.or.krtandfonline.commdpi.com This product then enters the pentose (B10789219) phosphate (B84403) pathway. jmb.or.krtandfonline.commdpi.com Fungal pathways, on the other hand, often involve an oxidoreductive route. jmb.or.krmdpi.com Metabolic engineering efforts are focused on enhancing L-arabinose utilization in industrial strains like Saccharomyces cerevisiae to enable the co-fermentation of mixed sugars present in LCB hydrolysates. jmb.or.krmdpi.comresearchgate.net

Microbial Arabinose Transporters (e.g., AraF, AraE) and Their Specificity

The uptake of L-arabinose from the extracellular environment is mediated by specific membrane transporters, which vary among different microbial species. These transporters are the initial gatekeepers determining the accessibility of intracellular metabolic pathways to external L-arabinose.

In Escherichia coli, L-arabinose transport is facilitated by two systems: AraE, a low-affinity proton symporter, and the AraFGH ABC transporter, a high-affinity system where AraF is the periplasmic binding protein. oup.comasm.org Salmonella, in contrast, primarily relies on the AraE transporter for L-arabinose uptake and lacks the AraFGH system. nih.govbiorxiv.org

The characteristics of these transporters, including their substrate specificity and affinity, significantly impact the efficiency of L-arabinose assimilation. jmb.or.krmdpi.com For example, the Saccharomyces cerevisiae Gal2 transporter, known for galactose transport, can also transport L-arabinose, albeit with lower affinity compared to some dedicated L-arabinose transporters. jmb.or.krnih.gov Engineering strains with highly efficient L-arabinose transporters, such as LAT-1 from Neurospora crassa, has been shown to improve L-arabinose uptake rates and fermentation performance. jmb.or.krmdpi.com

Role of L-Arabinose in Microbial Growth and Virulence

L-arabinose is not merely a carbon source but can also function as a signaling molecule that influences bacterial growth dynamics and the expression of virulence factors, particularly in the context of host colonization and infection. tandfonline.comnih.govresearchgate.net

Impact on Salmonella Virulence Gene Expression

Studies on Salmonella enterica have revealed that L-arabinose can significantly impact the expression of genes associated with virulence. L-arabinose has been found to repress the expression of genes within Salmonella Pathogenicity Island 1 (SPI-1), a critical region encoding a type III secretion system necessary for invading host intestinal epithelial cells. nih.gov This repression is dependent on the transport of L-arabinose into the bacterial cell but does not require its subsequent metabolism or the action of the traditional arabinose regulator AraC. nih.gov The proposed mechanism involves L-arabinose interfering with HilD, a key regulator of SPI-1 gene expression, potentially at a post-translational level. tandfonline.comnih.govresearchgate.net This regulatory effect suggests that Salmonella may utilize L-arabinose as an environmental cue to fine-tune its virulence strategy in response to the availability of this plant-derived sugar in the host environment. tandfonline.comnih.govresearchgate.net While L-arabinose can dampen SPI-1 mediated invasion, it simultaneously supports Salmonella growth, indicating a potential strategic shift by the pathogen to favor proliferation when L-arabinose is available. tandfonline.comresearchgate.net

Colonization of Edible Plants by Foodborne Pathogens (e.g., Escherichia coli O157:H7)

Edible plants represent a potential vehicle for the transmission of foodborne pathogens like Escherichia coli O157:H7. L-arabinose is a prevalent sugar in plant cell walls, present in polysaccharides like pectin (B1162225) and arabinans. microbiologyresearch.orgnih.gov Research has investigated how E. coli O157:H7 interacts with and utilizes L-arabinose during plant colonization. microbiologyresearch.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net

E. coli O157:H7 possesses the necessary genes for L-arabinose metabolism (araBAD) and transport (araF), and these genes are expressed when the bacterium is exposed to L-arabinose or plant-derived polysaccharides containing arabinose. microbiologyresearch.orgnih.govbiorxiv.orgresearchgate.netresearchgate.netmicrobiologyresearch.org Although E. coli lacks the potent plant cell wall-degrading enzymes found in some other bacteria, it can still access and metabolize L-arabinose released from these complex plant structures. microbiologyresearch.orgnih.govbiorxiv.orgresearchgate.netmicrobiologyresearch.org The ability to utilize L-arabinose as a nutrient source likely contributes to the survival and colonization capabilities of E. coli O157:H7 on edible plants, highlighting the ecological interplay between the pathogen and its plant environment. microbiologyresearch.orgnih.govbiorxiv.orgresearchgate.netresearchgate.netmicrobiologyresearch.org

Modulation of Gut Microbiota by L-Arabinose Consumption

Dietary intake of L-arabinose can influence the composition and metabolic activities of the gut microbiota. asm.orgmdpi.comresearchgate.netdntb.gov.ua Due to its limited absorption in the upper gastrointestinal tract, L-arabinose reaches the large intestine where it becomes available for fermentation by the resident microbial community. asm.org

L-arabinose serves as a fermentable substrate for various gut bacteria, impacting their growth and the production of metabolites. asm.orgmdpi.comresearchgate.netdntb.gov.ua Studies in animal models have demonstrated that L-arabinose consumption can alter the diversity and relative abundance of different bacterial taxa in the gut. mdpi.comresearchgate.netdntb.gov.ua

While L-arabinose has been explored for potential health benefits related to blood glucose regulation and gut health in healthy contexts, its effects can be different during states of infection or metabolic imbalance. asm.orgmdpi.comresearchgate.netdntb.gov.ua For instance, in a mouse model of Salmonella infection, high dietary L-arabinose intake was shown to exacerbate the infection by promoting dysbiosis, specifically leading to an increase in Enterobacteriaceae, including the invading Salmonella. asm.orgasm.org This suggests that in a compromised gut environment, L-arabinose can potentially fuel the growth of pathogens, underscoring the complex and context-dependent impact of dietary components on the gut ecosystem and host susceptibility to infection. asm.orgasm.org Furthermore, L-arabinose consumption has been linked to increased production of hydrogen gas by gut microbes and has shown promise in mitigating aspects of metabolic syndrome in mice, indicating its potential influence on host metabolism via the gut microbiota. researchgate.netdntb.gov.ua

Effects on Gut Microbiota Diversity and Profile